Carbon-Free Precursor Chemistry Eliminates Organic Contamination in HfO₂ ALD Films
Anhydrous hafnium tetranitrate [Hf(NO₃)₄] contains zero carbon and zero hydrogen atoms in its molecular structure, in direct contrast to widely used alkylamide precursors such as TEMA-Hf [tetrakis(ethylmethylamino)hafnium] and TDMA-Hf [tetrakis(dimethylamino)hafnium], which contain multiple organic ligands [1]. Alkylamide-based ALD processes inevitably incorporate carbon impurities into the deposited HfO₂ film, degrading dielectric performance and increasing leakage currents [1]. Hafnium tetranitrate eliminates this contamination pathway entirely [2].
| Evidence Dimension | Carbon content in precursor molecular formula |
|---|---|
| Target Compound Data | 0 carbon atoms per molecule (molecular formula HfN₄O₁₂) |
| Comparator Or Baseline | TEMA-Hf: Hf[N(CH₃)(C₂H₅)]₄ (multiple C atoms); TDMA-Hf: Hf[N(CH₃)₂]₄ (multiple C atoms) |
| Quantified Difference | Carbon-free vs. carbon-containing (qualitative compositional difference) |
| Conditions | Molecular composition analysis; ALD precursor class comparison |
Why This Matters
Carbon contamination in gate dielectrics increases leakage current and reduces breakdown voltage, making carbon-free Hf(NO₃)₄ essential for high-reliability CMOS gate oxide applications.
- [1] Cortez-Valadez, M., Fierro, C., Farias-Mancilla, J. R., Vargas-Ortiz, A., Flores-Acosta, M., Ramírez-Bon, R., Enriquez-Carrejo, J. L., Soubervielle-Montalvo, C., & Mani-Gonzalez, P. G. (2016). Comparison of HfCl₄, HfI₄, TEMA-Hf, and TDMA-Hf as precursors in early growing stages of HfO₂ films deposited by ALD: A DFT study. Chemical Physics, 472, 81-88. View Source
- [2] Conley, J. F., Ono, Y., Tweet, D. J., Zhuang, W., & Solanki, R. (2003). Atomic layer deposition of thin hafnium oxide films using a carbon free precursor. Journal of Applied Physics, 93(1), 712-718. View Source
